Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] is a complex organic compound with the molecular formula C21H21NO3. It is characterized by the presence of phenol groups and a nitrilotris(methylene) backbone, which contributes to its unique chemical properties. This compound is known for its high melting point of 161°C and a predicted boiling point of 508.2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] typically involves the reaction of phenol derivatives with nitrilotris(methylene) precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the phenol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and acids are frequently employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenol derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The nitrilotris(methylene) backbone provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’'-methylenebis[6-(1,1-dimethylethyl)-]
Uniqueness
Phenol, 2,2’,2’'-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-] stands out due to its unique nitrilotris(methylene) structure, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable in specialized applications where specific chemical interactions are required .
Properties
CAS No. |
882533-02-0 |
---|---|
Molecular Formula |
C33H45NO3 |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[bis[(3-tert-butyl-2-hydroxyphenyl)methyl]amino]methyl]-6-tert-butylphenol |
InChI |
InChI=1S/C33H45NO3/c1-31(2,3)25-16-10-13-22(28(25)35)19-34(20-23-14-11-17-26(29(23)36)32(4,5)6)21-24-15-12-18-27(30(24)37)33(7,8)9/h10-18,35-37H,19-21H2,1-9H3 |
InChI Key |
AAPGCFAVDLFGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)CN(CC2=C(C(=CC=C2)C(C)(C)C)O)CC3=C(C(=CC=C3)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.